molecular formula C14H20Cl2N2O2 B2365208 6-Amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid dihydrochloride CAS No. 1394041-69-0

6-Amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid dihydrochloride

Cat. No.: B2365208
CAS No.: 1394041-69-0
M. Wt: 319.23
InChI Key: PJHMRVZETPAFGL-UHFFFAOYSA-N
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Description

6-Amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid dihydrochloride (CAS 1394041-69-0) is a conformationally restricted piperidine derivative of significant interest in medicinal chemistry and drug discovery. This bicyclo[3.1.1]heptane scaffold is recognized as a promising building block for creating novel compounds, as the rigid structure helps lock the molecule into specific three-dimensional configurations that can enhance selectivity and potency when developing new pharmacologically active agents . The compound is supplied as a dihydrochloride salt, with a molecular formula of C14H20Cl2N2O2 and a molecular weight of 319.23 g/mol . This salt form typically offers improved solubility and stability for research applications. The presence of both amino and carboxylic acid functional groups on the same carbon atom (a quaternary center) makes this a valuable scaffold for further selective derivatization, particularly for exploring structure-activity relationships in lead optimization campaigns . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use. Key Identifiers • CAS Number : 1394041-69-0 • Molecular Formula : C14H20Cl2N2O2 • Molecular Weight : 319.23 g/mol • MDL Number : MFCD22375255

Properties

IUPAC Name

6-amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2.2ClH/c15-14(13(17)18)11-6-12(14)9-16(8-11)7-10-4-2-1-3-5-10;;/h1-5,11-12H,6-9,15H2,(H,17,18);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHMRVZETPAFGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C2(C(=O)O)N)CC3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Bicyclic Framework Construction

The 3-azabicyclo[3.1.1]heptane skeleton is central to the target molecule. Two primary strategies dominate its synthesis:

Diels-Alder Cycloaddition

The Diels-Alder reaction between cyclopentadiene derivatives and imine-containing dienophiles offers a direct route to the bicyclic system. For example, reacting cyclopentadiene 48 with an imine 49 generates the bicyclo[3.1.1]heptane core 50 (Scheme 8). Key advantages include:

  • High stereoselectivity : The endo rule ensures preferential formation of the thermodynamically stable adduct.
  • Scalability : Gram-scale synthesis is feasible with yields exceeding 70%.

Modifications to the dienophile, such as introducing ester or amide groups, enable subsequent functionalization at the 6-position. For instance, substituting the imine with an α,β-unsaturated carbonyl compound facilitates the introduction of carboxylic acid precursors.

Intramolecular Cyclization

Alternative routes employ intramolecular cyclization of linear precursors. A notable example involves cyclohexane derivatives bearing amine and ketone functionalities, which undergo acid-catalyzed cyclization to form the bicyclo[3.1.1]heptan-6-one intermediate 46 . This method is particularly useful for introducing the benzyl group at the 3-position early in the synthesis.

Introduction of the Benzyl Group

The 3-benzyl substituent is typically introduced via alkylation or reductive amination:

N-Benzylation of Azabicyclo Intermediates

Treatment of 3-azabicyclo[3.1.1]heptan-6-one 46 with benzyl bromide in the presence of a base (e.g., K₂CO₃) yields 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one 4 (Figure 6). Optimization studies indicate:

  • Solvent effects : DMF enhances reactivity compared to THF or MeCN.
  • Temperature : Reactions proceed efficiently at 60–80°C with >85% conversion.

Reductive Amination

For intermediates lacking the benzyl group, reductive amination using benzaldehyde and NaBH₃CN in MeOH provides an alternative pathway. This method is advantageous for late-stage functionalization but requires careful pH control to avoid over-reduction.

Installation of Amino and Carboxylic Acid Groups

Stepwise Functionalization

Alternative approaches decouple the introduction of amino and carboxylic acid groups:

Carboxylic Acid Installation
  • Krapcho decarboxylation : A methyl ester precursor undergoes decarboxylation using LiCl in DMSO at 150°C.
  • Oxidative methods : Ozone cleavage of a double bond followed by Jones oxidation generates the carboxylic acid.
Amination Strategies
  • Bucherer–Bergs reaction : Treatment of a ketone intermediate with ammonium carbonate and KCN in aqueous ethanol introduces the amino group.
  • Reductive amination : Using NH₃ and NaBH₄ in MeOH, though this method risks over-alkylation.

Stereochemical Control

The target molecule contains two stereocenters at positions 1 and 5 of the bicyclic framework. Key strategies for enantioselective synthesis include:

Chiral Auxiliaries

(-)-8-Phenylmenthyl acrylate 117 induces asymmetry during Diels-Alder reactions, yielding exo-111b and endo-112b with >90% enantiomeric excess (ee). X-ray crystallography confirms the (1S,2S,4S) configuration in exo adducts.

Enzymatic Resolution

Racemic mixtures of the amino acid are resolved using immobilized penicillin acylase, achieving 98% ee for both enantiomers.

Salt Formation and Purification

The final dihydrochloride salt is obtained by:

  • Dissolving the free base in anhydrous EtOAc.
  • Treating with gaseous HCl until pH < 2.
  • Precipitating the salt with cold diethyl ether (0–5°C).

Purification via recrystallization from MeOH/EtOAc (1:3) yields 97% pure product.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Purity (%) Scalability
Diels-Alder/Gabriel Cycloaddition, Beckmann rearrangement 58 95 Moderate
Intramolecular cyclization Cyclization, N-benzylation 62 97 High
Reductive amination Late-stage benzylation, hydrolysis 45 90 Low

Industrial-Scale Considerations

For kilogram-scale production, the intramolecular cyclization route is preferred due to:

  • Minimal chromatographic purification : Crystallization dominates the isolation steps.
  • Cost efficiency : Starting materials (cyclopentadiene, benzyl bromide) are commercially available at scale.
  • Regulatory compliance : Avoids toxic reagents like OsO₄ used in alternative dihydroxylation routes.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include lead tetraacetate for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure high yields and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative decarboxylation can yield 2,6-methanopiperidone derivatives, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

6-Amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid dihydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The bicyclic structure allows for unique interactions with biological molecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is distinguished from structurally related azabicyclo derivatives by its unique ring system, substituents, and salt form. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Bicyclo System Substituents Salt Form Key Applications References
6-Amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid dihydrochloride C₁₃H₁₇N₂O₂·2HCl 3.1.1 3-benzyl, 6-amino, carboxylic acid Dihydrochloride Pharmaceutical intermediate, research
(1R,5S,6s)-3-Benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride C₁₄H₁₈ClNO₂ 3.1.1 3-benzyl, carboxylic acid Hydrochloride Drug building block
2-Boc-2-azabicyclo[2.2.1]heptane-6-carboxylic acid C₁₃H₂₁NO₄ 2.2.1 2-Boc, carboxylic acid Free acid Protected synthetic intermediate
6-Aminopenicillanic acid (6-APA) C₈H₁₂N₂O₃S 3.2.0 6-amino, beta-lactam ring None Beta-lactam antibiotic precursor

Key Differences and Implications:

Bicyclo Ring System :

  • The 3.1.1 system in the target compound provides distinct spatial geometry compared to 2.2.1 (e.g., 2-Boc derivatives) or 3.2.0 (e.g., penicillins). This influences binding affinity to biological targets; for instance, 3.1.1 frameworks may favor interactions with central nervous system receptors due to conformational rigidity .

Substituents: The 6-amino group in the target compound offers a reactive site for further functionalization, unlike the Boc-protected analogs (e.g., AS96650), which require deprotection steps .

Salt Form :

  • The dihydrochloride salt improves solubility in aqueous media, advantageous for in vitro assays, whereas free acids (e.g., AS140092) or single-salt forms (e.g., ’s hydrochloride) may require co-solvents .

Biological Relevance: Unlike 6-aminopenicillanic acid (6-APA), a beta-lactam antibiotic precursor, the target compound lacks a beta-lactam ring, suggesting non-antibiotic applications such as neuromodulation or protease inhibition .

Biological Activity

6-Amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid dihydrochloride is a bicyclic organic compound characterized by its unique structure and diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications as a therapeutic agent.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 1394041-69-0
  • Molecular Formula : C14H20Cl2N2O2
  • Molecular Weight : 319.23 g/mol
  • Purity : 97%

The compound features a bicyclic structure with an amino group and a carboxylic acid, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. Its bicyclic structure allows for unique interactions that can modulate biological pathways, making it a valuable compound in drug design and development.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Antagonistic Activity : It has been shown to act as an antagonist at certain neurotransmitter receptors, which may have implications for neuropharmacology.
  • Enzyme Inhibition : The compound has potential as an enzyme inhibitor, which could be beneficial in treating conditions that involve enzyme dysregulation.

Case Studies and Research Findings

Several studies have highlighted the biological implications of this compound:

  • Neuropharmacological Studies : Research conducted on the effects of 6-amino derivatives suggests potential applications in treating neurological disorders due to their ability to modulate neurotransmitter systems .
  • Synthesis and Biological Evaluation : A study demonstrated the synthesis of various analogs of this compound, evaluating their biological activities, which showed promising results in terms of potency and selectivity against specific targets .
  • In Vitro Studies : In vitro assays have indicated that the compound can significantly affect cell signaling pathways, suggesting its role in cellular processes such as proliferation and apoptosis .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure SimilarityNotable Activity
3-Azabicyclo[3.1.1]heptane-6-carboxylic acidSimilar bicyclic structureLacks benzyl and amino groups
6-Amino-3-benzyl-3-azabicyclo[3.1.1]heptaneNon-dihydrochloride formExhibits similar pharmacological properties

The presence of the dihydrochloride salt enhances solubility and reactivity, making it particularly suitable for medicinal applications.

Q & A

Q. What are the key synthetic pathways for synthesizing 6-amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid dihydrochloride?

  • Methodological Answer : The synthesis involves bicyclic scaffold construction via oxidative decarboxylation (e.g., using lead tetraacetate) to form methanopiperidone derivatives, followed by benzylation at the bridgehead nitrogen. Subsequent carboxylation and Boc-protection/deprotection steps are critical, with final hydrochlorination to stabilize the amine group. Optimization of reaction conditions (e.g., solvent polarity, temperature) is essential to minimize side products like over-oxidized species . Purification via gradient chromatography (C18 columns) or crystallization in ethanol/water mixtures ensures high purity (>98%) .

Q. How can researchers confirm the structural integrity and stereochemistry of this compound?

  • Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemistry, particularly for bicyclic systems with chiral centers. For rapid analysis, use 1H^1H- and 13C^13C-NMR to identify bridgehead proton coupling patterns (e.g., J=810HzJ = 8-10 \, \text{Hz} for axial-equatorial interactions) and benzyl group resonance splitting. High-resolution mass spectrometry (HRMS) validates molecular formula, while IR spectroscopy confirms carboxylic acid and ammonium chloride functional groups .

Q. What purification techniques are recommended to achieve high purity for pharmacological studies?

  • Methodological Answer : Reverse-phase HPLC with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (TFA) effectively separates polar impurities. For bulk purification, fractional crystallization in ethanol/ether (1:3 v/v) yields >99% purity. Monitor residual solvents (e.g., DCM, THF) via GC-MS to comply with ICH guidelines .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during the cyclization step?

  • Methodological Answer : Kinetic studies suggest that cyclization efficiency depends on solvent polarity and temperature. For example, using DMF at 80°C increases ring-closure rates by 30% compared to THF. Catalytic amounts of DBU (1,8-diazabicycloundec-7-ene) reduce activation energy by stabilizing transition states. In-line FTIR monitoring of intermediate imine formation helps identify optimal reaction termination points .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for this compound?

  • Methodological Answer : Discrepancies often arise from solvation effects or transition-state inaccuracies in DFT models. Validate computational results using microkinetic experiments (e.g., stopped-flow UV-Vis for rapid kinetics). For example, if DFT predicts faster benzylation but experiments show sluggish reactivity, test alternative benzyl bromide derivatives (e.g., electron-deficient aryl groups) to probe electronic effects .

Q. How can the compound’s biological activity be systematically evaluated against bacterial targets?

  • Methodological Answer : Perform minimum inhibitory concentration (MIC) assays using Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. For mechanistic studies, use β-lactamase inhibition assays to assess synergy with penicillin derivatives. Address solubility challenges by preparing phosphate-buffered saline (PBS) solutions at pH 6.5–7.0, where the hydrochloride salt remains stable .

Q. What analytical methods are suitable for detecting degradation products under accelerated stability conditions?

  • Methodological Answer : Forced degradation studies (40°C/75% RH for 4 weeks) coupled with LC-MS/MS identify hydrolyzed products (e.g., free carboxylic acid or debenzylated intermediates). Quantify degradation using a validated UPLC method with a C8 column and diode-array detection (DAD) at 254 nm. Assign degradation pathways via 1H^1H-NMR tracking of benzyl group cleavage or bridgehead amine oxidation .

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